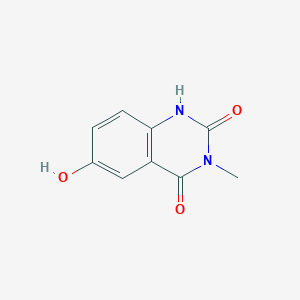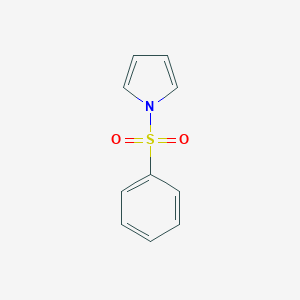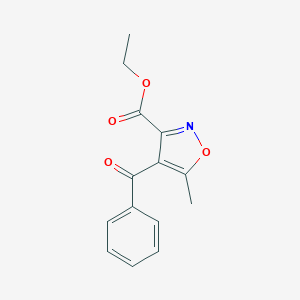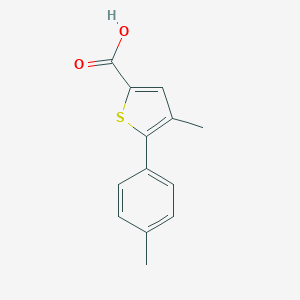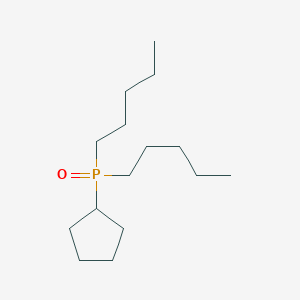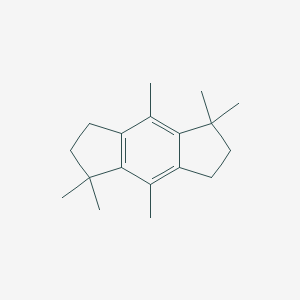
1,1,4,5,5,8-Hexamethyl-S-hydrindacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,5,5,8-Hexamethyl-S-hydrindacene, also known as HHS, is a highly fluorescent organic compound that has gained significant attention in the scientific community due to its unique properties. HHS has been utilized in various research applications, including fluorescence microscopy, organic light-emitting diodes (OLEDs), and organic solar cells.
Wissenschaftliche Forschungsanwendungen
1,1,4,5,5,8-Hexamethyl-S-hydrindacene has been widely used in fluorescence microscopy due to its high quantum yield and photostability. It has been utilized as a fluorescent probe for imaging cellular structures and tracking protein interactions. 1,1,4,5,5,8-Hexamethyl-S-hydrindacene has also been used in the development of OLEDs and organic solar cells due to its high electron mobility and efficient energy transfer properties.
Wirkmechanismus
The mechanism of action of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene is still being studied, but it is believed that its fluorescence properties are due to the formation of an excited state through the absorption of light. This excited state can then decay back to the ground state, emitting a photon of light in the process.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene. However, it has been shown to be non-toxic to cells and has been used in live-cell imaging studies without affecting cell viability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1,4,5,5,8-Hexamethyl-S-hydrindacene in lab experiments is its high quantum yield and photostability, which allows for prolonged imaging without photobleaching. 1,1,4,5,5,8-Hexamethyl-S-hydrindacene also has a high electron mobility, making it useful in the development of OLEDs and organic solar cells. However, one limitation of using 1,1,4,5,5,8-Hexamethyl-S-hydrindacene is its relatively high cost compared to other fluorescent dyes.
Zukünftige Richtungen
Future research on 1,1,4,5,5,8-Hexamethyl-S-hydrindacene could focus on improving its synthesis method to reduce costs and increase yields. It could also involve studying the mechanism of action of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene in more detail and exploring its potential as a therapeutic agent for various diseases. Additionally, 1,1,4,5,5,8-Hexamethyl-S-hydrindacene could be further developed for use in advanced imaging techniques such as super-resolution microscopy.
Synthesemethoden
The synthesis of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene involves the reaction of 1,2,3,4-tetramethyl-1,2,3,4-tetrahydronaphthalene with maleic anhydride in the presence of a Lewis acid catalyst. The resulting product is then oxidized with potassium permanganate to yield 1,1,4,5,5,8-Hexamethyl-S-hydrindacene. This method is highly efficient and yields a high purity product.
Eigenschaften
CAS-Nummer |
17465-59-7 |
|---|---|
Produktname |
1,1,4,5,5,8-Hexamethyl-S-hydrindacene |
Molekularformel |
C18H26 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
3,3,4,7,7,8-hexamethyl-1,2,5,6-tetrahydro-s-indacene |
InChI |
InChI=1S/C18H26/c1-11-13-7-9-18(5,6)16(13)12(2)14-8-10-17(3,4)15(11)14/h7-10H2,1-6H3 |
InChI-Schlüssel |
WAOWVPSHMISXFR-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C2=C(C3=C1C(CC3)(C)C)C)(C)C |
Kanonische SMILES |
CC1=C2CCC(C2=C(C3=C1C(CC3)(C)C)C)(C)C |
Andere CAS-Nummern |
17465-59-7 |
Synonyme |
1,2,3,5,6,7-Hexahydro-1,1,4,5,5,8-hexamethyl-s-indacene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)
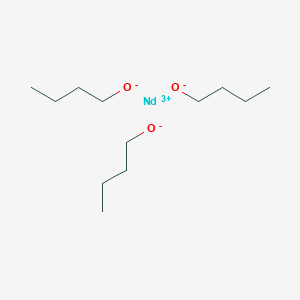
![(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol](/img/structure/B93421.png)
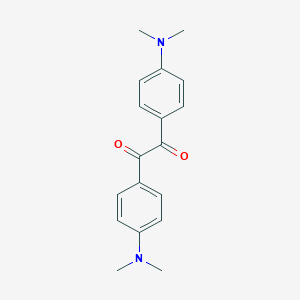
![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)
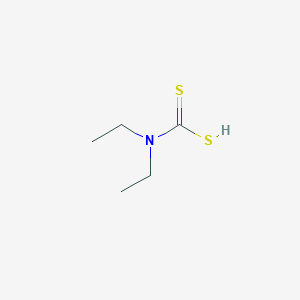
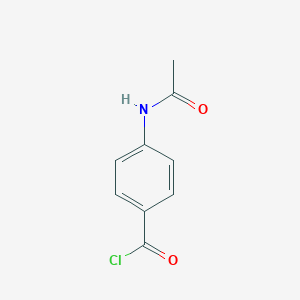
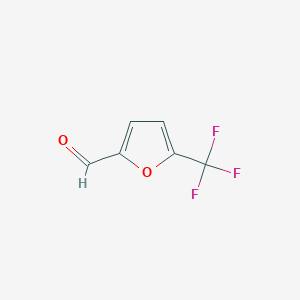
![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)
